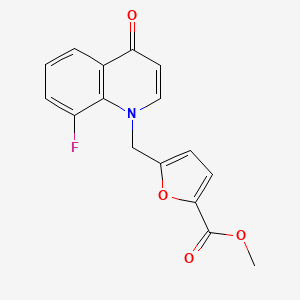

Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216591-71-7) is a synthetic heterocyclic compound comprising a furan-2-carboxylate core linked via a methyl group to an 8-fluoro-4-oxoquinoline moiety. This compound is classified as a pharmaceutical intermediate, suggesting its role in synthesizing bioactive molecules targeting bacterial or mycobacterial infections . The quinoline scaffold is notable for its presence in antibiotics like fluoroquinolones, which inhibit DNA gyrase.

Properties

Molecular Formula |

C16H12FNO4 |

|---|---|

Molecular Weight |

301.27 g/mol |

IUPAC Name |

methyl 5-[(8-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C16H12FNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 |

InChI Key |

OZTGXXWNVUGFSV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a quinoline derivative with a furan-2-carboxylic acid derivative. The reaction typically proceeds under acidic conditions.

Reaction Conditions::Starting Materials: Quinoline derivatives (e.g., 8-fluoroquinoline) and furan-2-carboxylic acid.

Catalyst: Acidic catalysts (e.g., sulfuric acid or Lewis acids).

Solvent: Organic solvents (e.g., dichloromethane, ethyl acetate).

Temperature: Typically at room temperature or slightly elevated.

Isolation: The product is isolated through extraction and purification.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of yield, purity, and scalability are critical considerations.

Chemical Reactions Analysis

Esterification: Formation of the methyl ester group.

Quinoline Ring Closure: Formation of the quinoline ring.

Furan Ring Formation: Incorporation of the furan ring.

Acid-Catalyzed Esterification: Methanol, sulfuric acid, reflux.

Quinoline Synthesis: Cyclization of aniline derivatives with ketones.

Furan Formation: Dehydration of diols or furan precursors.

Major Products:: The primary product is Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate itself. Isomers or side products may also form.

Scientific Research Applications

This compound finds applications in various fields:

Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

Pesticide Development: Quinoline derivatives have pesticidal properties.

Materials Science: The furan ring contributes to material properties.

Photophysics: Fluorescent properties for imaging.

Mechanism of Action

The exact mechanism remains an area of research. Potential targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a methyl furan-2-carboxylate backbone with several analogs but differs in the substituent attached to the furan ring. Key structural variations include:

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The 2-fluoro-4-nitrophenyl derivative exhibits potent anti-tubercular activity due to EWGs enhancing interactions with the MbtI enzyme’s active site . The target compound’s 8-fluoro-4-oxoquinoline group may similarly improve target binding through electronegative effects.

- Hydroxy/Methoxy Groups: Hydrophilic substituents (e.g., hydroxy, hydroxymethyl) in analogs like compounds 1–3 () enhance solubility and antioxidant activity but reduce membrane permeability .

- Quinoline vs.

Target Compound

Similar analogs, such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, are synthesized via Meerwein arylation using diazonium salts and copper catalysis .

Analogs

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Prepared via diazotization of 2-fluoro-4-nitroaniline, followed by coupling with methyl furan-2-carboxylate in acetonitrile/CuCl₂ (14% yield) .

- Natural Derivatives: Compounds 1–3 () are isolated from fungal or plant extracts using chromatographic techniques, highlighting divergent synthetic vs. biosynthetic routes .

Target Compound

As a pharmaceutical intermediate, the compound’s activity is inferred from its structural class. Quinoline derivatives often target bacterial DNA gyrase or mycobacterial iron acquisition pathways.

Analogs

- Anti-Tubercular Activity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate inhibits MbtI, a salicylate synthase critical for mycobactin biosynthesis in M. tuberculosis (IC₅₀ ~1.5 µM) .

- Antimicrobial/Antioxidant Activity: Hydroxy-substituted analogs (e.g., compound 1) exhibit anti-MRSA (MIC 16 µg/mL) and radical scavenging (IC₅₀ 25 µM for DPPH) .

- Cytotoxic Activity: Compound 1 () inhibits K-562 leukemia cells (IC₅₀ 8.7 µM) via apoptosis induction .

Molecular Interactions

- Stacking Interactions: The 2-fluoro-4-nitrophenyl derivative forms π-π stacking (3.72 Å between furan and phenyl rings) and weak C–H···F/O bonds, stabilizing its crystal lattice .

- Hydrogen Bonding: Hydroxy/methoxy substituents in analogs participate in H-bonding with biological targets (e.g., MbtI’s catalytic residues) .

Biological Activity

Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by a quinoline core, a furan ring, and a methyl ester group. Its molecular formula is with a molecular weight of approximately 315.29 g/mol. The presence of fluorine in the quinoline structure may enhance its biological properties compared to other derivatives.

Antimicrobial Activity : Compounds within the quinoline class are known for their ability to inhibit bacterial DNA gyrase and topoisomerase enzymes, which are essential for DNA replication and repair. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects. It is essential to conduct further investigations using molecular docking and binding assays to elucidate these interactions more clearly.

Antitumor Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have indicated potential anticancer properties, although specific data on IC50 values remain limited at this stage .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) against various bacterial strains needs to be established through standardized testing methods such as the disc diffusion method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

| Bacillus cereus | TBD |

Anticancer Activity

The compound's efficacy against cancer cell lines has been assessed using MTT assays. For instance, initial findings suggest varying degrees of cytotoxicity against HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (non-cancerous monkey kidney) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | TBD |

| HepG2 | TBD |

| Vero | TBD |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives. Below is a comparative table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate | Different fluorine substitution on the quinoline ring | |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Lacks the quinoline structure; simpler furan derivative | |

| Methyl 5-(2-methylquinolin-4(1H)-one)furan-2-carboxylate | Features a methyl group on the quinoline structure |

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of furan and quinoline to evaluate their biological activities. For example, research conducted by Phutdhawong et al. reported on various furan derivatives exhibiting notable antibacterial and anticancer activities, providing a framework for understanding how modifications in structure can influence biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.